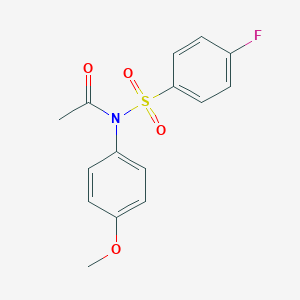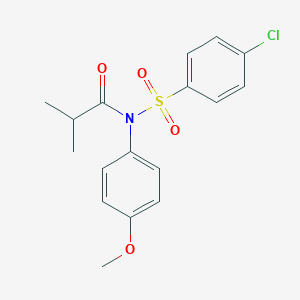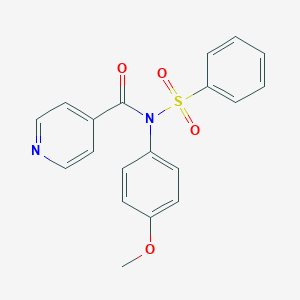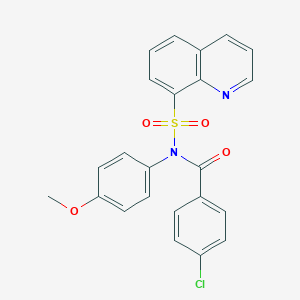![molecular formula C27H24N2O5S B280813 Butyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280813.png)
Butyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BQCA and belongs to the family of quinoline sulfonamides.
Mechanism of Action
BQCA acts as a positive allosteric modulator of mGluR1, which means it enhances the activity of this receptor. This receptor is a G protein-coupled receptor that is activated by the binding of glutamate. BQCA binds to a specific site on the receptor, which results in an increase in the affinity of the receptor for glutamate. This leads to the activation of downstream signaling pathways, resulting in the modulation of various physiological processes.
Biochemical and Physiological Effects:
BQCA has been reported to have various biochemical and physiological effects. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models of neurological disorders. It has also been reported to have neuroprotective effects and to reduce the severity of motor symptoms in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
BQCA has several advantages for lab experiments. It is a highly specific and potent modulator of mGluR1, which makes it an ideal tool for studying the role of this receptor in various physiological processes. However, its use in lab experiments is limited by its high cost and the need for specialized equipment for its synthesis and purification.
Future Directions
There are several future directions for the study of BQCA. One area of research is the development of more potent and selective modulators of mGluR1 for therapeutic applications. Another area of research is the investigation of the role of mGluR1 in various physiological processes, including pain, addiction, and depression. Additionally, the development of new synthetic methods for BQCA could lead to more cost-effective production and wider availability for research purposes.
Conclusion:
In conclusion, BQCA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to obtain high yields, and it has been extensively studied for its potential therapeutic applications in neurological disorders. Its mechanism of action involves the modulation of mGluR1, and it has various biochemical and physiological effects. While it has several advantages for lab experiments, its use is limited by its high cost and the need for specialized equipment. There are several future directions for the study of BQCA, including the development of more potent and selective modulators of mGluR1 and the investigation of its role in various physiological processes.
Synthesis Methods
The synthesis of BQCA involves the reaction of 2-methyl-5-nitronaphtho[1,2-b]furan-3-carboxylic acid with butylamine, followed by the reaction of the resulting product with 8-quinolinesulfonyl chloride. The final product is obtained after purification through column chromatography. This synthesis method has been reported in various scientific journals and has been optimized to obtain high yields of BQCA.
Scientific Research Applications
BQCA has been extensively studied for its potential applications in various fields of scientific research. It has been reported to act as a selective allosteric modulator of metabotropic glutamate receptor subtype 1 (mGluR1). This receptor plays a crucial role in various physiological processes, including synaptic plasticity, learning, and memory. Therefore, BQCA has been investigated for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Properties
Molecular Formula |
C27H24N2O5S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
butyl 2-methyl-5-(quinolin-8-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H24N2O5S/c1-3-4-15-33-27(30)24-17(2)34-26-20-12-6-5-11-19(20)22(16-21(24)26)29-35(31,32)23-13-7-9-18-10-8-14-28-25(18)23/h5-14,16,29H,3-4,15H2,1-2H3 |
InChI Key |
UIBVVPRILZVPAT-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C |
Canonical SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280731.png)

![Methyl 5-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280733.png)

![N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B280738.png)




![5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280747.png)
![N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280748.png)
amino]phenyl isonicotinate](/img/structure/B280750.png)
![N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide](/img/structure/B280751.png)

